molecular formula C13H20ClN B6182864 2-cyclopentyl-2-phenylethan-1-amine hydrochloride CAS No. 2624135-10-8

2-cyclopentyl-2-phenylethan-1-amine hydrochloride

Cat. No.: B6182864
CAS No.: 2624135-10-8
M. Wt: 225.8
InChI Key:
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Description

2-cyclopentyl-2-phenylethan-1-amine hydrochloride is a chemical compound with the molecular formula C13H19N·HCl It is a hydrochloride salt form of 2-cyclopentyl-2-phenylethan-1-amine, which is characterized by the presence of a cyclopentyl group and a phenyl group attached to an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopentyl-2-phenylethan-1-amine hydrochloride typically involves the reaction of cyclopentyl bromide with phenylethylamine under basic conditions to form the intermediate 2-cyclopentyl-2-phenylethan-1-amine. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are typically used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-cyclopentyl-2-phenylethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the amine group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

2-cyclopentyl-2-phenylethan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-cyclopentyl-2-phenylethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-cyclopentyl-2-phenylethan-1-amine hydrochloride can be compared with other similar compounds, such as:

    2-phenylethylamine hydrochloride: Lacks the cyclopentyl group, resulting in different chemical properties and biological activities.

    Cyclopentylamine hydrochloride: Lacks the phenyl group, leading to variations in its reactivity and applications.

    Phenylethanolamine hydrochloride: Contains a hydroxyl group instead of an amine group, affecting its chemical behavior and uses.

The uniqueness of this compound lies in its specific combination of cyclopentyl and phenyl groups, which confer distinct chemical and biological properties that are valuable in various research and industrial applications.

Properties

CAS No.

2624135-10-8

Molecular Formula

C13H20ClN

Molecular Weight

225.8

Purity

95

Origin of Product

United States

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